molecular formula C14H12FNO3S2 B2856119 (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 306324-33-4

(Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2856119
CAS RN: 306324-33-4
M. Wt: 325.37
InChI Key: IZMJTWCXUUYGLB-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, also known as FBTB, is a chemical compound with potential applications in scientific research. It belongs to the class of thiazolidinones, which have been studied extensively for their biological activities. FBTB has been shown to have promising effects on various biological processes, including inflammation, oxidative stress, and cancer.

Scientific Research Applications

(Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and cell biology. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Moreover, (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been used as a tool compound to study the role of thiazolidinones in biological systems.

Mechanism of Action

The mechanism of action of (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is not fully understood, but it is believed to act through multiple pathways. (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. Additionally, (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.
Biochemical and Physiological Effects
(Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid also increases the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protects cells from oxidative damage. Moreover, (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been shown to inhibit the growth and proliferation of cancer cells and induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

(Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is its poor bioavailability, which may limit its efficacy in vivo. Moreover, the effects of (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid may vary depending on the cell type and experimental conditions, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid in vivo, which may provide insights into its efficacy and safety. Moreover, the identification of the molecular targets and signaling pathways of (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid may help to elucidate its mechanism of action. Additionally, the development of (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid derivatives with improved bioavailability and efficacy may have therapeutic potential in various diseases.

Synthesis Methods

(Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can be synthesized using a multistep process that involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form 5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidine. This intermediate is then reacted with butanoic acid to yield (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid. The synthesis of (Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been optimized, and various modifications have been made to improve the yield and purity of the compound.

properties

IUPAC Name

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S2/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMJTWCXUUYGLB-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

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